
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and an amino-propanamide chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Nitrierung eines Furanderivats, gefolgt von einer Aminierung und anschließender Kupplung mit einer Propanamidgruppe. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die Optimierung der Ausbeute und Reinheit.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Aminierungsprozesse umfassen, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichmäßige Qualität und Effizienz zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie ist unerlässlich, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann zu Nitroderivaten oxidiert werden.
Reduktion: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Der Furanring kann an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Elektrophile wie Halogene oder Sulfonylchloride.
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung verschiedener substituierter Furanderivate.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid: Einzigartig durch sein spezifisches Substitutionsschema am Furanring.
Andere Furanderivate: Verbindungen wie 3-Amino-4-(1-Amino-2-Cyanovinyl)furazane und 3-{[(2,3-Dichlorphenyl)amino]methyl}-5-(furan-2-ylmethyliden)-1,3.
Einzigartigkeit
Die Einzigartigkeit von 3-Amino-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid liegt in der Kombination einer Nitrophenylgruppe und einer Amino-Propanamidkette, die im Vergleich zu anderen Furanderivaten eindeutige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
771522-36-2 |
|---|---|
Molekularformel |
C13H13N3O4 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
3-amino-3-[5-(4-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H13N3O4/c14-10(7-13(15)17)12-6-5-11(20-12)8-1-3-9(4-2-8)16(18)19/h1-6,10H,7,14H2,(H2,15,17) |
InChI-Schlüssel |
GYBUQOIMLLICHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


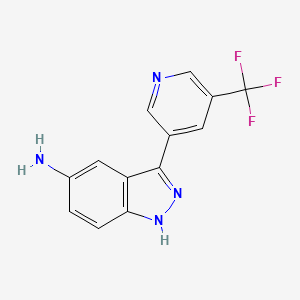
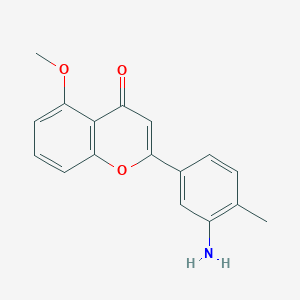

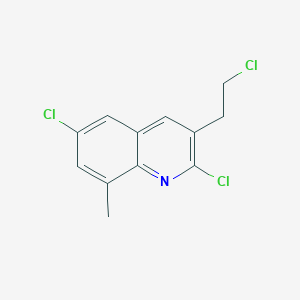
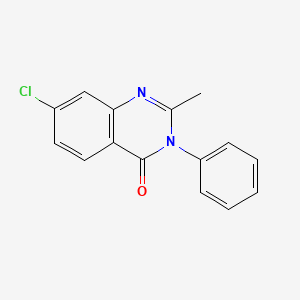

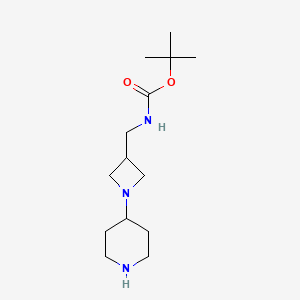

![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)



![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)
